1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-onehydrochloride
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Overview
Description
1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride typically involves the Pictet-Spengler reaction. This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into an isoquinoline ring.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline ring.
Substitution: Substitution reactions can introduce different substituents onto the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to neurodegenerative disorders and infectious diseases.
Medicine: The compound has potential therapeutic applications due to its biological activities.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds have diverse biological activities and are used in various research applications.
Uniqueness
1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10;/h2-4,12H,5-7H2,1H3;1H |
InChI Key |
XIZLMHCUMGKOMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CCNC2.Cl |
Origin of Product |
United States |
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